Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-
CAS No.:
Cat. No.: VC13352788
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN4O2 |
|---|---|
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 2-chloro-5-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine |
| Standard InChI | InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+ |
| Standard InChI Key | ALNDHUQPXHHNON-JXMROGBWSA-N |
| Isomeric SMILES | C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |
| SMILES | C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
| Canonical SMILES | C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine, adhering to IUPAC conventions. Common synonyms include:
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6-Chloro-PMNI
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NTN 32692
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WL 134263
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(Z)-N-(1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide .
Molecular and Structural Data
The compound’s structural features include:
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A chloropyridine ring substituted at the 5-position with a nitromethylene-imidazolidinyl group.
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A Z-configuration at the nitromethylene double bond, critical for biological activity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 101336-63-4 |
| Molecular Formula | C₁₀H₁₁ClN₄O₂ |
| Molecular Weight | 254.67 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not available |
The absence of reported melting/boiling points in literature suggests challenges in isolating the pure compound due to its reactivity or hygroscopic nature .
Synthesis Methodologies
Multi-Step Synthesis
A traditional approach involves sequential reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali agents (e.g., NaOH). Starting from 2-chloro-5-(chloromethyl)pyridine, nucleophilic substitution with imidazolidine precursors yields the target compound. Key steps include:
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Alkaline Hydrolysis: Generates reactive intermediates.
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Nitromethylene Incorporation: Achieved via condensation with nitromethane derivatives.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Environmental Impact |
|---|---|---|---|
| Multi-Step | Phase-transfer catalysts, NaOH | Moderate | High (waste solvents) |
| One-Pot | Ethylenediamine, ambient temp | High | Low |
One-Pot Synthesis
Recent advancements prioritize sustainability. Ethylenediamine acts as both solvent and catalyst, enabling a single-reaction vessel process. This method reduces solvent waste and energy consumption, achieving yields >85% under mild conditions.
Applications in Agrochemicals
Role in Neonicotinoid Production
The compound is a precursor to imidacloprid, a systemic insecticide targeting nicotinic acetylcholine receptors in pests. Its nitromethylene group enhances binding affinity to insect receptors compared to nitroimine analogues .
Biological Activity
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Insecticidal Efficacy: Demonstrates high toxicity against sap-sucking insects (e.g., aphids, whiteflies) due to its non-ionizable nitromethylene group, which improves cuticular penetration .
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Resistance Management: Used to develop cycloxaprid, a cis-configuration neonicotinoid effective against imidacloprid-resistant pests .
Environmental Degradation and Metabolites
Hydrolysis in Aquatic Systems
Studies using HPLC and UPLC-MS/MS reveal:
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pH Stability: Stable in neutral water (pH 7) at 25°C, with a half-life >30 days.
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Temperature Sensitivity: Hydrolysis accelerates at 50°C (half-life: 7 days), primarily via nucleophilic attack on the C=C bond .
Table 3: Hydrolysis Half-Lives Under Varied Conditions
| Temperature | pH | Half-Life (Days) |
|---|---|---|
| 25°C | 7 | >30 |
| 50°C | 7 | 7 |
| 25°C | 9 | 14 |
Soil Degradation Pathways
In aerobic soil, microbial action dominates, resulting in:
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Dechlorination: Cleavage of the C-Cl bond to form 5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine.
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Nitro Group Reduction: Produces amine derivatives detected via LC-MS .
| Supplier | Location | Specialty |
|---|---|---|
| Jiangsu Aikang Biomedical R&D Co. | China | High-purity intermediates |
| Alfa Chemistry | United States | Custom synthesis |
| Qingzhou Dafeng Import/Export Co. | China | Bulk agrochemicals |
Chinese firms dominate production, reflecting the global agrochemical industry’s reliance on Asian manufacturing hubs .
Environmental and Regulatory Considerations
Ecotoxicology
Future Research Directions
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